2-Methoxyethyl carbamate
Overview
Description
2-Methoxyethyl carbamate is an organic compound with the molecular formula C4H9NO3. It is a type of carbamate ester, which is derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl carbamate can be synthesized through the reaction of 2-methoxyethanol with carbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also involves purification steps such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions where the methoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Simpler carbamate compounds.
Substitution: Substituted carbamate esters.
Scientific Research Applications
2-Methoxyethyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: this compound is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-methoxyethyl carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity and affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a methoxyethyl group.
Methyl carbamate: Contains a methyl group instead of a methoxyethyl group.
Propyl carbamate: Contains a propyl group instead of a methoxyethyl group.
Uniqueness: 2-Methoxyethyl carbamate is unique due to its methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other carbamate esters may not be effective. Its unique structure also allows for specific interactions with molecular targets, making it valuable in scientific research and industrial applications.
Properties
IUPAC Name |
2-methoxyethyl carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQJKDRAJZWQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051766 | |
Record name | 2-Methoxyethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616-88-2 | |
Record name | Ethanol, 2-methoxy-, 1-carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyethyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001616882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethyl carbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanol, 2-methoxy-, 1-carbamate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxyethyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.063 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHOXYETHYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C92CT25818 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | METHOXYETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2595 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What properties of methoxyethyl carbamate make it suitable as a textile finishing agent?
A1: The research highlights the superior lubricating properties of alkyl ethers of alkylene glycols compared to their corresponding alkanol analogs. [] This characteristic is believed to be transferable to their respective carbamic acid esters, and subsequently, to fabrics treated with methylol derivatives of these esters. The study suggests that increased intermolecular lubricity within finished fabric, potentially achieved through methoxyethyl carbamate treatment, could lead to improved tear strength, abrasion resistance, and a desirable fabric hand. []
Q2: How does the structure of methoxyethyl carbamate influence the performance of the finished fabric?
A2: While the provided abstract doesn't delve into specific structure-property relationships for methoxyethyl carbamate, it emphasizes the importance of the carbamate's chemical structure in dictating the properties of the finished fabric. [] The research suggests that modifying the carbamate structure, potentially through variations in the alkoxyalkyl group, could lead to tailored fabric properties. Further investigation into the specific structural influences of methoxyethyl carbamate on finished fabric properties would be valuable.
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